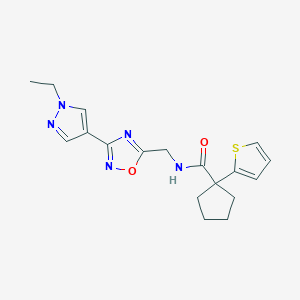
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a piperazine derivative that exhibits a unique combination of properties, making it a promising candidate for a variety of research applications.
Mécanisme D'action
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one increases the concentration of dopamine in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. These effects make 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one a valuable tool for studying the mechanisms of action of various drugs and compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one in lab experiments is its high affinity for a number of receptors and transporters, which makes it a valuable tool for studying their function. However, one limitation of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one. One area of research involves the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one as a tool for studying the mechanisms of action of various drugs and compounds. Another area of research involves the development of new derivatives of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one with enhanced properties for use in scientific research. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one may have potential applications in the development of new drugs for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one involves a multi-step process that begins with the reaction of 2-bromo-4-methoxypyridine with 2-phenoxypropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one.
Applications De Recherche Scientifique
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one as a tool for studying the mechanisms of action of various drugs and compounds. 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one has been shown to have a high affinity for a number of receptors and transporters, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-phenoxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(26-16-6-4-3-5-7-16)19(24)21-10-11-22(18(23)13-21)15-8-9-20-17(12-15)25-2/h3-9,12,14H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXHPRQUALWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)


![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)
![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)



![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)